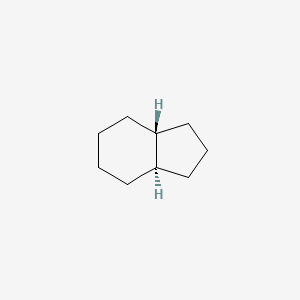

trans-Octahydro-1H-indene

Description

Historical Context and Evolution of Indane and Hydrindane Chemistry

The journey to understand and manipulate the indane and hydrindane frameworks is a story of evolving synthetic methods and analytical techniques.

Pioneering Synthetic Endeavors and Structural Elucidation

Early investigations into hydrindane chemistry were often intertwined with the structural elucidation of complex natural products. For instance, the structural determination of picrotoxinin (B1677863) and picrotin, which began in the 19th century, was only completed with the advent of modern spectroscopy. researchgate.net The synthesis of these and other intricate molecules containing the hydrindane core spurred the development of new synthetic strategies. researchgate.net Foundational work in the 1970s on proline-catalyzed aldol (B89426) reactions laid the groundwork for asymmetric organocatalysis, a field that has become instrumental in the stereocontrolled synthesis of hydrindane derivatives. thieme-connect.com

Methodological Advancements Shaping Octahydro-1H-indene Research

The pursuit of efficient and stereoselective methods to construct the hydrindane skeleton continues to be an active area of research. A variety of powerful reactions have been employed, including:

Diels-Alder Reactions: This pericyclic reaction is a classic and effective method for constructing the bicyclo[4.3.0]nonane core. researchgate.net

Metathesis Reactions: Alkene metathesis has emerged as a powerful tool for ring-closing and forming the bicyclic system. researchgate.net

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a widely used strategy for building the hydrindane framework. researchgate.net

Domino Reactions and Aldol Condensations: One-pot sequences combining multiple transformations, such as domino reactions followed by aldol condensations, have been developed for the efficient and stereoselective synthesis of chiral hydrindanes. researchgate.net

Samarium(II) Iodide-Mediated Cyclizations: Highly diastereoselective cyclizations promoted by samarium(II) iodide have proven effective in creating decorated cis-hydrindane (B1200222) systems. nih.gov

Transannular Cycloadditions: Enantioselective transannular (3+2) cycloadditions catalyzed by chiral phosphoric acids offer a novel approach to complex, stereodefined hydrindane-derived diamines. acs.org

These and other advanced synthetic methods have significantly expanded the chemist's toolbox for accessing a wide range of functionalized octahydro-1H-indenes.

Stereochemical Significance of the trans-Octahydro-1H-indene Configuration in Synthetic Design

The trans-fused configuration of octahydro-1H-indene imparts a high degree of rigidity and a well-defined three-dimensional structure to the molecule. This stereochemical control is crucial in the design of complex synthetic targets. The trans-hydrindane (B1202327) moiety is a key structural feature in many indole (B1671886) diterpenoids, a class of fungal natural products with diverse biological activities. researchgate.net The synthesis of these molecules often hinges on the ability to stereoselectively generate the trans-ring junction. researchgate.net

The defined spatial arrangement of substituents on a this compound framework can be critical for its interaction with biological targets, such as enzymes and receptors. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. For example, derivatives of this compound are used in the production of antihypertensive drugs like trandolapril.

Overview of Key Research Domains Pertaining to Saturated Bicyclic Systems

Saturated bicyclic systems, such as octahydro-1H-indene, are of significant interest across several research domains due to their unique structural and chemical properties.

Natural Product Synthesis: The hydrindane core is a common feature in a multitude of natural products, including terpenoids and alkaloids. researchgate.netnih.gov The total synthesis of these complex molecules often requires innovative strategies for constructing the bicyclic framework with precise stereocontrol.

Medicinal Chemistry: The rigid scaffold of octahydro-1H-indene makes it an attractive template for the design of new drugs. Its derivatives have been investigated for a range of therapeutic applications. nih.gov

Materials Science: The introduction of bicyclic units like perhydroazulene (a related bicyclic system) into molecules can lead to the development of new materials with interesting properties, such as liquid crystals. The stereochemistry of the ring fusion, particularly a trans orientation, can be critical for achieving desired material properties like mesogenic behavior. beilstein-journals.org

Biofuels: Due to its high energy density, this compound has been explored as a potential biofuel. Research in this area focuses on optimizing its production from renewable sources.

Mechanistic Studies: The well-defined and rigid nature of the this compound skeleton makes it a useful model system for studying reaction mechanisms and stereochemical outcomes in organic chemistry.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H16 |

| Molecular Weight | 124.22 g/mol |

| IUPAC Name | (3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |

| CAS Number | 3296-50-2 |

| Synonyms | trans-hydrindane, trans-Bicyclo[4.3.0]nonane |

Table of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | trans-hydrindane, trans-Bicyclo[4.3.0]nonane |

| Indane | |

| Hydrindane | Octahydro-1H-indene, Bicyclo[4.3.0]nonane |

| cis-Hydrindane | cis-Octahydro-1H-indene |

| Picrotoxinin | |

| Picrotin | |

| Trandolapril |

Structure

3D Structure

Properties

IUPAC Name |

(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNAKTVFSZAFA-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2CCC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858747 | |

| Record name | trans-Hexahydroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-50-2 | |

| Record name | rel-(3aR,7aR)-Octahydro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3296-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1H-indene, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Hexahydroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Hydrindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Trans Octahydro 1h Indene and Its Stereoisomers

Total Synthesis Strategies of the Octahydro-1H-indene Core

The synthesis of the octahydro-1H-indene (hydrindane) core can be broadly approached through two main strategies: the saturation of aromatic or partially saturated precursors and the construction of the bicyclic system through cyclization reactions. The selection of a particular strategy is often dictated by the desired substitution pattern and, most critically, the required stereochemistry at the ring fusion.

Hydrogenation-Based Approaches to Saturated Hydrindanes

Hydrogenation of indane or indene (B144670) derivatives represents a direct route to the saturated hydrindane scaffold. However, controlling the stereochemical outcome to favor the thermodynamically less stable trans-isomer over the cis-isomer is a significant synthetic hurdle that requires carefully chosen methods and conditions.

Catalytic hydrogenation is a widely employed method for the synthesis of octahydro-1H-indene from unsaturated precursors like indane and indene. This process typically involves the use of transition metal catalysts under hydrogen atmosphere.

Commonly used catalysts include palladium on carbon (Pd/C), platinum, and rhodium. scienceboard.net The reaction often necessitates elevated temperatures and pressures to achieve complete saturation of the aromatic ring. nih.gov For instance, the hydrogenation of indane can be carried out over a Pd/C catalyst in a solvent such as methanol. researchgate.net In other processes, precursors like 2,3-dihydro-1H-inden-1-one are converted over catalysts such as Nickel/Zirconium dioxide (Ni/ZrO2). acs.org In this specific reaction, indane is formed as an intermediate which is then subsequently hydrogenated to octahydro-1H-indene. acs.org The choice of catalyst and reaction conditions is crucial as it can influence the ratio of cis and trans isomers in the final product.

| Precursor | Catalyst | Conditions | Product | Reference |

| Indane (7) | Pd/C | MeOH, H₂ | Octahydro-1H-indene (5) | researchgate.net |

| 2,3-dihydro-1H-inden-1-one | Ni/ZrO₂ | Supercritical cyclohexane (B81311), 573 K, 5 MPa H₂ | Octahydro-1H-indene | acs.org |

| Tetrahydroindane | Palladium, Platinum, or Rhodium catalyst | H₂ | Perhydroindane (Octahydro-1H-indene) | scienceboard.net |

Achieving a high degree of stereocontrol to selectively produce trans-octahydro-1H-indene often requires specialized reduction techniques that go beyond standard catalytic hydrogenation. Since the trans-isomer is typically less stable thermodynamically than its cis-counterpart, kinetic control is essential. nih.gov

One notable method is the Benkeser reduction , which utilizes alkali metals like lithium or calcium dissolved in low-molecular-weight primary amines (e.g., ethylenediamine) as the reducing medium. researchgate.net This method has been applied to the hydrogenation of indane, initially producing a mixture of tetrahydro- and hexahydro-1H-indene isomers. researchgate.net Subsequent catalytic hydrogenation of this mixture can then yield the fully saturated octahydro-1H-indene. researchgate.net The conditions of the Benkeser reduction can be tuned to influence the stereochemical outcome.

Another strategy involves the stereoselective reduction of unsaturated ketones with a pre-existing bicyclic framework, such as those of the Hajos-Parrish-Wiechert type. However, the stereoselectivity of these reductions can be highly dependent on the steric and electronic properties of the substituents on the ring system. uottawa.ca The development of enantioselective hydrogenation catalysts is an ongoing area of research aimed at providing access to specific chiral variants for applications in pharmaceuticals. clockss.org

Catalytic Hydrogenation of Indane and Indene Precursors

Cyclization Reactions for Octahydro-1H-indene Scaffold Construction

Building the bicyclic hydrindane skeleton via cyclization reactions offers a powerful alternative to hydrogenation, often providing better control over the stereochemistry of the final product. These methods construct the fused five- and six-membered rings from acyclic or monocyclic precursors.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent strategy for constructing the six-membered ring of the hydrindane core, often in a single, stereocontrolled step. mdpi.com Intramolecular Diels-Alder (IMDA) reactions are particularly effective for establishing the trans ring junction. clockss.orgrsc.org

In this approach, a precursor containing both a diene and a dienophile connected by a tether is synthesized. Upon heating or in the presence of a Lewis acid catalyst, the molecule undergoes cyclization. The stereochemistry of the resulting hydrindane is influenced by the geometry of the transition state, which can be controlled by the length and nature of the tether and the use of chiral auxiliaries or catalysts. For example, the asymmetric IMDA reaction of 5,5-(trimethylenedithio)-2(E),7(E),9-decatrienoyl amides, using chiral auxiliaries, has been shown to produce optically active trans-hydrindanes with high stereoselectivity. clockss.org Similarly, chiral Lewis acids have been used to catalyze the IMDA of 2,7,9-decatrienals to form trans-hydrindanes with excellent diastereo- and enantioselectivity. rsc.org

While powerful, a challenge remains in that the cis-fused product is often the thermodynamically preferred isomer. scienceboard.net Therefore, synthetic strategies must be carefully designed to favor the kinetically controlled formation of the desired trans-hydrindane (B1202327). uottawa.ca

| Reaction Type | Precursor | Catalyst/Conditions | Product Feature | Reference |

| Asymmetric Intramolecular Diels-Alder | 5,5-(trimethylenedithio)-2(E),7(E),9-decatrienoyl amides with chiral auxiliaries | Heat (boiling benzene) | Optically active trans-hydrindanes (up to 96% e.e.) | clockss.org |

| Catalytic Intramolecular Diels-Alder | 2,7,9-decatrienals | Chiral Lewis Acids (e.g., Titanium, Boron, Copper-based) | trans-hydrindanes with excellent diastereo- and enantioselectivity | rsc.org |

| Thermal Intramolecular Diels-Alder | Tethered diene (141) | Toluene, sealed tube | Tricyclic core with trans-hydrindane skeleton (142) | mdpi.com |

Intramolecular cyclization reactions, particularly those involving aldol (B89426) condensations and Michael additions, provide versatile pathways to the trans-hydrindane skeleton. researchgate.netchemistryviews.org These methods rely on the formation of a carbon-carbon bond between two positions on a single precursor chain to close one of the rings.

A powerful one-pot strategy involves an organocatalyst-mediated domino reaction sequence. For instance, a Michael reaction followed by an intramolecular aldol reaction can yield highly substituted trans-hydrindanes with excellent diastereoselectivity. rsc.org In a specific example, the reaction of 1,3-diethyl 2-(2-oxopropylidene)propanedioate with α,β-unsaturated aldehydes, catalyzed by a diphenylprolinol silyl (B83357) ether, proceeds through two sequential domino reactions (Michael/Michael and Michael/aldol) to construct the trans-hydrindane core. rsc.org

Another approach involves an ozonolysis followed by an intramolecular aldol condensation. This sequence was used in the synthesis of the plant hormone gibberellin, where a trans-decalin precursor was converted to the required trans-hydrindane core. chemistryviews.orgthieme-connect.com Furthermore, the stereochemical course of internal Michael reactions can be controlled to selectively form trans-hydrindane systems, representing a key strategy for constructing this challenging ring junction. acs.org Cation-controlled cyclizations of metalated nitriles have also emerged as a stereodivergent method, capable of producing either cis- or trans-hydrindanes depending on the chosen cation. nih.govnih.gov

Electrophilic Cyclization Strategies for Indene Derivatives

Electrophilic cyclization serves as a powerful tool for the construction of indene derivatives, which can be precursors to saturated systems like octahydro-1H-indene. One notable strategy involves the iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates. nih.gov This method successfully converts ethynylmalonates bearing aryl, alkyl, and protected propargyl alcohol substituents into 3-iodo-1H-indene derivatives. nih.gov

Another approach utilizes iron(III) chloride as a catalyst for the reaction of N-benzylic sulfonamides with internal alkynes. This reaction proceeds through the cleavage of the C-N bond to form a benzyl (B1604629) cation, which then undergoes cyclization to yield highly functionalized and regioselective indene derivatives. organic-chemistry.org Furthermore, metal catalysts such as PtCl₂, PtCl₄, and [RuCl₂(CO)₃]₂ can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to form substituted indenes. organic-chemistry.org These methods provide access to the indene core, which can subsequently be hydrogenated to obtain the octahydro-1H-indene skeleton. researchgate.net

A cobalt-catalyzed approach involves the metalloradical activation of o-cinnamyl N-tosylhydrazones. researchgate.net This method is operationally simple and utilizes readily available starting materials to produce functionalized 1H-indene derivatives in good to excellent yields. researchgate.net The mechanism involves a Co(III)-carbene radical intermediate that undergoes a radical ring-closure. researchgate.net

Stereoselective and Enantioselective Synthesis of Octahydro-1H-indene Derivatives

Achieving stereocontrol in the synthesis of the hydrindane skeleton is crucial for accessing specific biologically active molecules. rsc.orgkcl.ac.uk Both asymmetric catalysis and diastereoselective methods have been extensively explored to this end.

Asymmetric catalysis offers a direct route to enantiomerically enriched hydrindane derivatives. rsc.orgacs.org Various catalytic systems have been developed to control the formation of stereocenters during the ring-forming process.

Chiral Brønsted acids, particularly those derived from BINOL, have emerged as effective catalysts for enantioselective transannular cycloadditions. beilstein-journals.orgnih.govcsic.es In one significant example, hydrazones derived from cycloalkenones undergo an enantioselective formal (3+2) cycloaddition catalyzed by a chiral phosphoric acid. nih.govacs.org This reaction provides a stereocontrolled route to complex tricyclic adducts which can be converted into stereodefined octahydro-1H-indene-derived 1,3-diamines. nih.govacs.orgacs.org The reaction is highly efficient, yielding products with excellent stereocontrol, even when forming two adjacent α-tertiary stereocenters. acs.org Computational studies have been employed to understand the influence of tethers and distortion effects on the reaction barrier in these transannular cycloadditions. beilstein-journals.orgcsic.es

Table 1: Brønsted Acid-Catalyzed Enantioselective Transannular (3+2) Cycloaddition

| Entry | Cycloalkenone Substrate | Hydrazine | Catalyst | Product | Yield (%) | ee (%) | Reference |

| 1 | Cyclooctenone derivative | Boc-hydrazine | Chiral Phosphoric Acid | Octahydro-3a,7-epidiazanoindene adduct | 95 | 98 | nih.gov |

| 2 | Cycloheptenone derivative | Boc-hydrazine | Chiral Phosphoric Acid | Tricyclic adduct | 85 | 96 | nih.gov |

Asymmetric Catalysis in Hydrindane Formation

N-Heterocyclic Carbene (NHC)-Catalyzed Annulations for Fused Ring Systems

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for the construction of fused ring systems. chimia.chnih.gov NHC-catalyzed annulation reactions can be employed to create the hydrindane framework. For instance, NHCs can catalyze the annulation of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds through cooperative catalysis with a Lewis acid, leading to bicyclic δ-lactones. mdpi.com The NHC activates the aldehyde via the formation of a Breslow intermediate or an α,β-unsaturated acylazolium, which then reacts with a suitable partner in a cascade sequence to build the fused ring system. nih.govmdpi.com While direct NHC-catalyzed synthesis of octahydro-1H-indene is less commonly reported, the principles of NHC-catalyzed annulations are applicable to the formation of related fused bicyclic structures. chimia.chacs.org

Table 2: NHC-Catalyzed Annulation Reactions for Fused Systems

| Entry | NHC Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield (%) | Stereoselectivity | Reference |

| 1 | Chiral Triazolium Salt | Enal | Vinylethylene carbonate | [5+2] Annulation Product | 92 | >99% ee | acs.org |

| 2 | Imidazolium Salt | α-Bromoenal | Benzofuran-3-one | Spirobenzofuran-3-one | 78 | >20:1 dr | nih.gov |

Metal-Catalyzed Stereocontrolled Annulation Reactions

Transition metal catalysis provides powerful methods for stereocontrolled annulation reactions to form hydrindanes. Palladium-catalyzed asymmetric desymmetrization of cyclohexadiene derivatives has been used to synthesize chiral hydrindanes containing all-carbon quaternary centers with excellent enantioselectivity. acs.org Another strategy involves the cation-controlled cyclization of metalated nitriles. nih.gov Depending on the counterion (e.g., Li⁺ or Mg²⁺), the cyclization of an allylic chloride-containing nitrile can be directed to selectively form either cis- or trans-hydrindanes. nih.gov Rhodium(I) catalysts have been used for the cyclization of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives, with regioselectivity dependent on the steric nature of the alkyne substituent. organic-chemistry.org Furthermore, chiral helicene-indenido rhodium complexes have been developed and used as catalysts in enantioselective C-H arylation reactions. nih.gov

Ring-closing metathesis (RCM) is a robust method for forming cyclic compounds, and when applied to substrates with existing stereocenters, it can proceed with high diastereoselectivity. organic-chemistry.orgnih.govresearchgate.net The synthesis of the octahydro-1H-indene core can be achieved by designing acyclic diene precursors that, upon RCM, preferentially form one diastereomer of the bicyclic system. The choice of catalyst, often a ruthenium-based complex like the Grubbs or Hoveyda-Grubbs catalysts, and the substitution pattern of the diene substrate are critical for achieving high diastereoselectivity. organic-chemistry.orgresearchgate.netpsu.edu For example, the diastereoselective RCM of phosphorus-containing trienes has been shown to produce P-stereogenic heterocycles with high diastereomeric ratios, a principle that can be extended to carbocyclic systems like hydrindanes. nih.govresearchgate.net

Chiral Auxiliary-Mediated Transformations for Enantiopure Derivatives

The synthesis of enantiomerically pure this compound derivatives often relies on establishing chirality in unsaturated precursors, such as indanones or indenes, which are subsequently hydrogenated. Chiral auxiliaries are instrumental in this process, directing stereoselective transformations to yield intermediates with high optical purity.

A prevalent strategy involves the diastereoselective reduction of a ketimine derived from 1-indanone, using a chiral auxiliary like (R)-phenylglycine amide. The auxiliary guides the metal-catalyzed hydrogenation of the C=N bond, leading to a chiral amine. Subsequent removal of the auxiliary provides the enantiopuerically enriched aminoindane, which can serve as a precursor to the saturated octahydroindene system. Optimization of this process involves screening metal catalysts, solvents, and catalyst loadings to maximize diastereomeric excess. For instance, Fe-catalyzed diastereoselective hydrogenation of an indanone-derived imine bearing an enantiomerically pure chiral auxiliary has been reported as an effective method. acs.org

Another powerful approach is the use of chiral auxiliaries to direct intramolecular cyclization reactions. In the synthesis of an enantioenriched indane intermediate for the natural product Tetrapetalone A, a chiral auxiliary was employed to control the stereochemical outcome of a Nazarov cyclization. Current time information in Chatham County, US. Although this method did not achieve complete separation of diastereomers, it demonstrates the utility of auxiliaries in constructing the core bicyclic structure with high enantiomeric ratios (e.g., 97:3 er). Current time information in Chatham County, US.

Furthermore, chiral auxiliaries can be synthesized from indane derivatives themselves. For example, 7-alkyl substituted cis-1-amino-2-indanol derivatives have been developed as effective chiral auxiliaries and nitrogen sources for asymmetric aza-electrocyclization reactions. nih.gov

The table below summarizes key chiral auxiliary-mediated transformations leading to precursors for enantiopure this compound derivatives.

Table 1: Chiral Auxiliary-Mediated Synthesis of Indane Precursors

| Precursor | Chiral Auxiliary | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| 1-Indanone | (R)-Phenylglycine amide | Diastereoselective reductive amination | Forms (S)-1-aminoindane with 96% ee in a three-step process. | |

| Divinyl Ketone | Chiral Auxiliary | Nazarov Cyclization | Produces an enantioenriched indane intermediate with a 97:3 enantiomeric ratio. Current time information in Chatham County, US. | Current time information in Chatham County, US. |

Functionalization Strategies for the Octahydro-1H-indene Skeleton

Once the this compound (also known as trans-hydrindane) core is established, further derivatization is achieved through various functionalization strategies. These reactions are crucial for introducing the chemical handles necessary for building more complex molecules, such as steroids and other natural products. researchgate.net

Halogenation Reactions and Their Regio/Stereocontrol

Halogenation of the octahydro-1H-indene scaffold and its unsaturated precursors is a fundamental functionalization technique. The regio- and stereoselectivity of these reactions are critical for subsequent synthetic steps.

Direct bromination of the saturated trans-hydrindane at high temperatures can lead to a mixture of brominated products, including isomeric tetrabromides. smolecule.com More controlled methods have been developed starting from partially unsaturated precursors like tetrahydro-1H-indene. For instance, bromination with N-Bromosuccinimide (NBS) in the presence of lithium perchlorate (B79767) and acetic acid results in the formation of dibromodiacetate derivatives. tubitak.gov.tr Direct bromination of tetrahydro-1H-indene can also yield specific tetrabromo octahydroindene isomers. tubitak.gov.tr

The stereochemistry of halogen addition to the double bonds of precursors like cyclohexene (B86901) is typically anti, proceeding through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org This intermediate is attacked by the halide ion from the face opposite to the halonium bridge, dictating the trans relationship of the added halogens. masterorganicchemistry.comlibretexts.org In complex systems, achieving the desired stereochemistry may require subsequent manipulations. For example, an equatorial bromide on a cis-fused system can be converted to an axial bromide by first epimerizing the ring junction to the more stable trans-hydrindane scaffold. nih.gov

Table 2: Halogenation Reactions on Indene Scaffolds

| Substrate | Reagents | Product(s) | Key Feature | Reference |

|---|---|---|---|---|

| Tetrahydro-1H-indene | NBS, LiClO₄, Acetic Acid | Dibromodiacetate derivatives | Controlled introduction of bromo and acetate (B1210297) groups. tubitak.gov.tr | tubitak.gov.tr |

| Tetrahydro-1H-indene | Bromine | Tetrabromo octahydroindene isomers | Direct bromination leading to saturated, halogenated products. tubitak.gov.tr | tubitak.gov.tr |

Oxidative and Reductive Functional Group Interconversions

Oxidation and reduction reactions are essential for manipulating functional groups on the octahydro-1H-indene skeleton. These transformations allow for the introduction of carbonyls, hydroxyls, and other groups, or the removal of existing ones.

Oxidation of the saturated hydrocarbon can be achieved with strong oxidizing agents. A substituted this compound, for example, can be oxidized by potassium permanganate (B83412) or chromium trioxide to yield ketones or carboxylic acids. A more selective oxidation involves the treatment of α-acyl derivatives of trans-fused octahydronaphthalenones with hydrogen peroxide, which results in a stereoselective ring contraction to form trans-fused octahydroindene-carboxylic acids. publish.csiro.au Another key transformation is the conversion of dibromo-derivatives into diepoxides using a base like sodium hydroxide (B78521) in methanol, providing a route to oxiranes on the hydrindane frame. tubitak.gov.tr

Reductive processes are equally important. Ketones on the trans-hydrindane moiety, such as those found in intermediates for the synthesis of (+)-Heilonine, can be reduced to a methylene (B1212753) group via a Clemmensen reduction (Zn/HCl). acs.org Catalytic hydrogenation over palladium on carbon is a standard method to fully saturate the ring system from unsaturated precursors. The Koide-Birch reduction has been employed in a one-pot sequence to reduce an indane derivative, which upon acidic workup hydrolyzes and isomerizes to an α,β-unsaturated cyclohexenone fused to the five-membered ring. chemrxiv.org

Table 3: Oxidative and Reductive Transformations on Hydrindane Systems

| Substrate Type | Reagents | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Substituted this compound | KMnO₄ or CrO₃ | C-H Oxidation | Ketones or Carboxylic Acids | |

| α-Acyl trans-Octahydronaphthalenone | H₂O₂ | Oxidative Rearrangement | trans-Octahydroindene-carboxylic acid | publish.csiro.au |

| Dibromo-dicarboxylate derivative | NaOH, Methanol | Epoxidation | Diepoxide | tubitak.gov.tr |

| Ketone on trans-hydrindane core | Zn, HCl | Clemmensen Reduction | Methylene group | acs.org |

Carbon-Carbon Bond Forming Reactions on the Octahydro-1H-indene Scaffold

Attaching new carbon substituents to the pre-formed this compound skeleton is a significant challenge, often addressed through modern C-H functionalization techniques, particularly in the context of complex molecule synthesis. While many C-C bonds are formed during the construction of the bicyclic core via methods like Michael additions or Diels-Alder reactions, several strategies exist for post-cyclization modification. nih.govnih.gov

In the total synthesis of (+)-heilonine, which features a trans-hydrindane moiety, a key C-C bond was forged using a Boc-directed C-H lithiation followed by a Negishi cross-coupling. acs.orgnih.gov This strategy highlights the power of directing groups to achieve high regio- and diastereoselectivity on a complex scaffold. nih.gov The same synthetic effort also utilized a lactam-directed rhodium-catalyzed C-H iodination, which installed a handle for a subsequent Stille carbonylative cross-coupling, another powerful C-C bond-forming reaction. acs.orgnih.gov

These advanced methods represent the frontier of functionalizing the relatively inert C-H bonds of the saturated hydrindane system, enabling the convergent synthesis of complex natural products. nih.gov

Table 4: C-C Bond Forming Reactions on Hydrindane-Containing Scaffolds

| Reaction Type | Reagents | Key Feature | Application Context | Reference |

|---|---|---|---|---|

| Directed C-H Lithiation / Negishi Coupling | n-BuLi, ZnCl₂, Pd catalyst | Forms a C-C bond at a specific, non-activated C-H position. | Synthesis of a (+)-Heilonine precursor. | acs.orgnih.gov |

| Stille Carbonylative Cross-Coupling | CO, Pd catalyst, Organostannane | Connects two complex fragments via a carbonyl linker. | Linkage of AB and DEF ring systems of (+)-Heilonine. | acs.orgnih.gov |

Elucidation of Molecular Architecture and Stereochemical Principles of Trans Octahydro 1h Indene

Advanced Spectroscopic Techniques for Structural and Stereochemical Assignment

A suite of sophisticated spectroscopic methods is instrumental in defining the molecular structure, configuration, and conformation of trans-octahydro-1H-indene and its analogues. These techniques provide a comprehensive understanding of the molecule's architecture in both solution and the gas phase.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques, is a cornerstone for the structural elucidation of octahydro-1H-indene derivatives. 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of the constituent atoms. mpg.denih.gov For instance, in derivatives of octahydro-1H-indene, ¹H NMR spectroscopy can distinguish between axial and equatorial protons at the bridgehead carbons (3a and 7a) due to their distinct magnetic shielding.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, resolving complex overlapping signals and confirming the bicyclic framework. nih.govresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for determining the stereochemistry, such as the cis or trans fusion of the rings. researchgate.netarkat-usa.org For example, the presence or absence of a NOE cross-peak between the protons at the ring junction (H-3a and H-7a) can definitively establish their relative orientation. arkat-usa.org In studies of substituted octahydro-1H-indenes, extensive NOE experiments have been used to confirm a cis-fused ring junction in certain derivatives. mpg.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Octahydro-1H-indene Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| rel-(1R,2R,5R,6R)-1,6-dibromooctahydro-1H-indene-2,5-diyl diacetate | ¹H | 5.15–5.09 (m, 1H), 4.88–4.82 (m, 1H), 4.13–4.04 (m, 2H), 2.51–2.32 (m, 2H), 2.23–2.15 (m, 1H), 2.14–2.00 (m, 3H), 1.96 (s, 3H), 1.94 (s, 3H), 1.72–1.62 (m, 1H), 1.38–1.29 (m, 1H) | CDCl₃ | nih.gov |

| rel-(1R,2R,5R,6R)-1,6-dibromooctahydro-1H-indene-2,5-diyl diacetate | ¹³C | 170.0 (C), 169.8 (C), 82.0 (CH), 72.5 (CH) | CDCl₃ | nih.gov |

| 4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indene | ¹H | 7.15 (d, J = 2.0 Hz, 1H), 7.13 (d, J = 2.2 Hz, 1H), 6.87 (d, J = 2.0 Hz, 1H), 6.85 (d, J = 2.1 Hz, 1H), 6.53 (s, 1H), 3.88 (s, 3H), 3.85 (s, 3H), 3.83 (s, 3H), 3.81 (s, 3H), 3.04 − 2.86 (m, 2H), 2.72 (d, J = 2.7 Hz, 3H), 2.68 − 2.55 (m, 2H) | Chloroform-d | nih.gov |

| 4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indene | ¹³C | 157.9, 152.7, 149.9, 140.1, 139.0, 133.5, 129.8, 127.2, 113.8, 103.8, 61.2, 60.5, 56.3, 55.3, 41.9, 40.8, 39.3, 35.8 | Chloroform-d | nih.gov |

Mass spectrometry (MS) provides valuable information about the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is often used to determine the precise molecular formula. mpg.de The fragmentation patterns observed in the mass spectrum, typically generated by electron ionization (EI-MS), offer clues to the molecule's structure. For the parent trans-hydrindane (B1202327), the mass spectrum shows characteristic peaks that can be used for its identification. nih.gov For instance, in GC-MS analysis, the top five peaks for trans-hydrindane were observed at m/z 67, 41, 82, 39, and 96. nih.gov Analysis of fragmentation patterns can also help distinguish between structural isomers.

Table 2: GC-MS Data for trans-Hydrindane

| Property | Value |

| Instrument | HITACHI M-80 |

| Ionization Mode | Positive |

| Top 5 Peaks (m/z) | 67, 41, 82, 39, 96 |

| Source | nih.gov |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are sensitive to its conformation. figshare.com The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching and bending vibrations of the saturated bicyclic system. nih.govnist.gov These spectra can be used to identify functional groups in derivatives of octahydro-1H-indene. pcbiochemres.com For example, the IR spectrum of a substituted octahydro-1H-indene derivative showed bands at 2927 cm⁻¹ (C-H stretch), and other fingerprint region absorptions confirming its organic nature. mpg.de While detailed conformational analysis of the parent compound using only IR or Raman is complex, these techniques are powerful when combined with computational methods to compare experimental spectra with those calculated for different possible conformers. figshare.com

For chiral derivatives of this compound, chiroptical methods such as Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration. researchgate.net ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, known as a Cotton effect, is highly sensitive to the three-dimensional arrangement of atoms. thieme-connect.de By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. researchgate.net The octant rule, a semi-empirical rule, can also be applied to predict the sign of the Cotton effect for ketones derived from the hexahydrindanone skeleton, providing insights into their absolute configuration. thieme-connect.de

Vibrational Spectroscopy (IR, Raman) for Conformational Insights

X-ray Crystallographic Investigations of Octahydro-1H-indene Derivatives

X-ray diffraction analysis of crystalline derivatives of octahydro-1H-indene has been instrumental in confirming their stereochemistry and revealing their solid-state conformations. nih.gov For example, the crystal structure of 1,6-dibromooctahydro-1H-indene-2,5-diyl diacetate confirmed that the cyclohexane (B81311) ring adopts a chair conformation. nih.gov The analysis also provides detailed information on intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the crystal lattice. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions from the crystallographic data. researchgate.net For instance, in some related crystalline structures, H···H, O···H/H···O, and C···H/H···C interactions were found to be the most significant contributors to the crystal packing. researchgate.net

Table 3: Crystallographic Data for 1,6-dibromooctahydro-1H-indene-2,5-diyl diacetate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Molecules per unit cell (Z) | 4 |

| C-C (cyclohexane) bond length range (Å) | 1.512(3) - 1.530(3) |

| C₂-Br₁ bond distance (Å) | 1.972(3) |

| C₈-Br₂ bond distance (Å) | 1.945(3) |

| Source | nih.gov |

Corroboration of Relative and Absolute Stereochemistry

The determination of the precise three-dimensional arrangement of atoms—its stereochemistry—is fundamental to understanding the properties and interactions of this compound. The relative stereochemistry of the fused ring system and the absolute configuration of its chiral centers are established through a combination of spectroscopic techniques and chemical correlation methods.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of the hydrindane system. Two-dimensional NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to identify protons that are close to each other in space. For instance, in derivatives containing the this compound core, the trans-fusion is confirmed by observing strong 1,3-diaxial ROESY correlations. d-nb.info The magnitude of proton-proton coupling constants (³J_H,H_) also provides critical stereochemical information; a large coupling constant (e.g., ~12.5 Hz) between bridgehead protons is indicative of a diaxial relationship, which confirms the trans-junction. d-nb.info

In more complex substituted hydrindanes, the relative stereochemistry of multiple stereogenic centers can be deciphered by a detailed analysis of vicinal coupling constants and NOESY/ROESY correlations. mdpi.comnih.govresearchgate.net

Chemical Correlation and Chiroptical Methods: Establishing the absolute configuration of an enantiomerically pure hydrindane derivative often involves chemical correlation. This process relates the unknown compound to a molecule of a known absolute configuration through a series of stereochemically unambiguous reactions. scispace.com For example, the absolute configuration of enantiopure tricyclic precursors to hydrindane systems has been established by converting them into compounds like (1R,2S)-1-aminoindan-2-ol, whose stereochemistry is already known. scispace.com Similarly, the modified Mosher's method, involving the formation of diastereomeric esters with a chiral reagent, allows for the determination of the absolute configuration of hydroxylated hydrindane derivatives via ¹H NMR analysis. researchgate.net

The following table summarizes key methods used for stereochemical corroboration of hydrindane systems.

Table 1: Methods for Stereochemical Elucidation of Hydrindane Scaffolds| Method | Application | Key Findings/Observations | References |

|---|---|---|---|

| NMR Spectroscopy (ROESY/NOESY) | Determination of relative stereochemistry | Identifies through-space proximity of atoms; strong 1,3-diaxial correlations confirm trans-fusion. | d-nb.infomdpi.comresearchgate.net |

| NMR Spectroscopy (Coupling Constants) | Determination of relative stereochemistry | Large vicinal coupling constants (³J_H,H_) between bridgehead protons indicate a diaxial arrangement, characteristic of a trans-junction. | d-nb.infomdpi.com |

| X-ray Crystallography | Definitive determination of relative configuration in the solid state | Provides a complete 3D structure, confirming bond connectivity and spatial arrangement of all atoms and substituents. | mdpi.comresearchgate.netpsu.edu |

| Chemical Correlation | Determination of absolute configuration | Synthetically relates a molecule of unknown stereochemistry to one of a known, established configuration. | scispace.com |

| Mosher's Method | Determination of absolute configuration of chiral alcohols | Analysis of ¹H NMR shifts of diastereomeric esters formed with a chiral Mosher's acid derivative. | researchgate.net |

Computational Elucidation of Stereochemical Configuration and Conformational Preferences

Computational chemistry provides profound insights into the conformational preferences and energetic landscapes of molecules like this compound. Unlike the cis-isomer, which is conformationally flexible, the trans-isomer is a rigid structure. slideshare.netmdpi.com Its geometry is locked into a conformation where both the six-membered and five-membered rings adopt their most stable forms that can be accommodated by the fusion, which is typically a chair conformation for the cyclohexane ring. libretexts.org

Molecular Mechanics and Stability: Early computational studies employed molecular mechanics (MM) calculations, such as the MM2 force field, to assess the relative stabilities of hydrindane isomers. mdpi.comnih.gov These calculations compare the steric energies of different conformations and configurations. For the parent hydrindane, the cis isomer is generally found to be more stable than the trans isomer due to a combination of ring strain factors. However, the relative stability can be reversed by the introduction of substituents. researchgate.netmdpi.com The rigid nature of the trans-hydrindane framework fixes substituents in either axial or equatorial positions, which can lead to destabilizing steric interactions that are avoided in the more flexible cis system. libretexts.org

Quantum Mechanical Methods: More advanced quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to obtain more accurate energetic and geometric information. mdpi.com DFT calculations are frequently used to corroborate stereochemical outcomes determined experimentally, for example, by simulating ¹H NMR spectra or by analyzing the energetics of different possible diastereomers. mdpi.comnih.gov High-level ab initio methods like the G4 composite method have been used to calculate precise thermochemical properties. For this compound, the G4 calculated standard enthalpy of formation (ΔfH°) provides a benchmark value for its thermodynamic stability. aip.org

The table below presents selected computational data for hydrindane systems, illustrating the application of these methods.

Table 2: Computational Data on Hydrindane Systems| Method | System | Finding | Reference |

|---|---|---|---|

| Molecular Mechanics (MM2) | Substituted Hydrindanones | Comparison of relative stabilities between cis and trans isomers; results generally align with experimental isomerization data. | researchgate.netnih.gov |

| Density Functional Theory (DFT) | Hydrindane Derivatives | Corroboration of relative stereochemistry by conformational analysis and simulation of NMR spectra. | mdpi.comnih.gov |

| ab initio (G4 Theory) | This compound | Calculation of standard enthalpy of formation (ΔfH°) as -31.43 kcal/mol. | aip.org |

| Conformational Analysis | trans-Decalin (analogous system) | The trans-fused system is conformationally rigid, existing in a double chair conformation, which prevents ring-flipping. | libretexts.org |

Mechanistic Organic Chemistry and Reaction Dynamics Involving Trans Octahydro 1h Indene

Detailed Mechanistic Investigations of Key Synthetic Transformations

The synthesis of trans-octahydro-1H-indene and its functionalized derivatives often proceeds through complex reaction pathways that have been the subject of detailed mechanistic scrutiny. These investigations are crucial for optimizing reaction conditions and achieving high stereochemical control.

The stereochemical outcome of reactions involving the indene (B144670) scaffold is dictated by the relative energies of diastereomeric transition states. In the catalytic asymmetric hydrogenation of olefins on an indane scaffold, for instance, divergent stereochemical outcomes for (E)- and (Z)-isomers can be observed. Using a Ru/BINAP catalyst system, the hydrogenation of an exocyclic double bond on an indane framework produced opposite enantiomers from the different geometric isomers, indicating that the transition states for the hydrogen addition are distinct for each isomer. rsc.org

In other stereoselective transformations, such as the SmI₂-mediated pinacol (B44631) coupling of a meso-cyclic 1,3-dione to form a fused carbocyclic system with a cis-1,2-diol, the high diastereoselectivity is explained by analyzing the plausible transition states. The favored transition state leading to the cis-diol is believed to involve a chelation complex with the samarium ion that minimizes steric and dipolar repulsions. jst.go.jp Conversely, the transition state that would lead to the trans-fused diol is disfavored due to significant dipolar repulsion between the two ketone functionalities in the required conformation. jst.go.jp

Furthermore, in the enantioselective transannular (3 + 2) cycloaddition of cycloalkenone hydrazones to form octahydro-1H-indene-derived diamines, a chiral phosphoric acid catalyst orchestrates the stereochemistry. acs.org The catalyst is believed to form a chiral ion pair with the hydrazone, guiding the intramolecular cyclization through a lower-energy transition state to yield the product with high enantioselectivity. acs.org

Identifying and characterizing reaction intermediates is fundamental to understanding the stepwise mechanism of a transformation. In the synthesis of diepoxides from 3a,4,7,7a-tetrahydro-1H-indene, stable intermediates have been isolated and characterized. nih.gov The reaction proceeds through the formation of dibromodiacetate derivatives when tetrahydroindene is treated with N-Bromosuccinimide (NBS) in the presence of acetic acid and a Lewis acid catalyst like LiClO₄. nih.gov These dibromodiacetate intermediates can be isolated before being converted to the final diepoxide products upon treatment with a base. nih.gov

In the synthesis of substituted 1H-indenes using cobalt catalysis, computational studies and trapping experiments have confirmed the involvement of a Co(III)-carbene radical intermediate. researchgate.net This intermediate is formed from the activation of a diazo compound by a low-spin cobalt(II) complex. The carbene radical then undergoes a ring-closure to generate an indanyl radical intermediate, which subsequently eliminates the product and regenerates the catalyst. researchgate.net The radical nature of these intermediates was further confirmed by EPR spectroscopic spin-trapping experiments. researchgate.net

During the hydrogenation of indenyl ligands in organometallic complexes, intermediates such as rhodium-hydride species are formed. The activation of an indenyl ligand in a rhodium complex with a borane (B79455) resulted in the migration of a hydride from the indenyl ring to the metal center, generating a detectable Rh-H intermediate. nih.gov Subsequent hydrogenation of this intermediate leads to the formation of indane. nih.gov

Analysis of Transition States in Stereoselective Reactions

Kinetic and Thermodynamic Studies of Octahydro-1H-indene Transformations

Kinetic and thermodynamic analyses provide quantitative insights into reaction rates, catalytic performance, and the energetic landscape of chemical transformations involving the octahydro-1H-indene system.

The efficiency of catalytic systems used in the synthesis and transformation of indene derivatives is often evaluated through kinetic studies. In the hydrogenation of 2-methyl-indole, a related heterocyclic analogue, over a Ru/Al₂O₃ catalyst, the reaction kinetics were studied in a temperature range of 120–170 °C. nih.gov Similarly, the hydrogenation of 1-methylindole (B147185) to octahydro-1-methylindole was achieved with high conversion and selectivity at 130 °C using a 5 wt% Ru/Al₂O₃ catalyst. nih.gov

The rate of hydrogenation of indene precursors can be significantly influenced by the catalyst support. For the hydrogenation of 2-methylnaphthalene, the apparent activation energy was found to vary with the support material, with values ranging from 30 kJ/mol for Ni/kieselguhr to 87 kJ/mol for Ni/SiO₂-Al₂O₃. researchgate.net This demonstrates the critical role of the catalyst-support interaction in determining catalytic efficiency.

In a study of a rhodium complex containing a borane-functionalized indenyl ligand, the conversion of a precursor complex to the active species for hydrogenation was monitored by ³¹P{¹H} NMR spectroscopy. nih.gov This allowed for the determination of a pseudo-first-order rate constant (k = 0.0011 s⁻¹) for this transformation, corresponding to a free energy of activation (ΔG‡₂₉₈) of 21.5 kcal/mol. nih.gov

Table 1: Kinetic Data for Related Hydrogenation Reactions

| Substrate | Catalyst | Temperature (°C) | Pressure (MPa) | Key Finding | Reference |

| 1-Methylindole | 5 wt% Ru/Al₂O₃ | 130 | 6.0 | Nearly 100% conversion and selectivity to octahydro-1-methylindole. | nih.gov |

| 2-Methyl-indole | Ru/Al₂O₃ (5 wt%) | 120–170 | 7.0 | Successful hydrogenation kinetics study. | nih.gov |

| Indenyl-Rh Complex | - | 25 | - | ΔG‡₂₉₈ = 21.5 kcal/mol for conversion to active species. | nih.gov |

The octahydroindene/indene system is analogous to Liquid Organic Hydrogen Carrier (LOHC) systems, where hydrogen is stored via catalytic hydrogenation and released via dehydrogenation. Thermodynamic studies of these systems are crucial for determining their viability for hydrogen storage.

For the related 1-methyl-indole/octahydro-1-methyl-indole LOHC system, the chemical equilibria of the hydrogenation/dehydrogenation reactions were determined experimentally across a range of temperatures and pressures. researchgate.netmdpi.com The enthalpy of reaction for hydrogen release from octahydro-1-methyl-indole was found to be approximately +55.6 kJ/mol(H₂). researchgate.netmdpi.com This value is comparable to that of the unsubstituted octahydroindole system. researchgate.net

Computational studies on the reaction of indene and indane with hydrogen atoms have provided detailed energy profiles. aip.org The H-atom-abstraction from indene to form the 1-indenyl radical is one key pathway. aip.org The hydrogenation of indene can lead to various hydrogenated products, with the relative energies of the possible protonated species being calculated to understand the most likely outcomes. aip.org

The total heat of reaction for the complete hydrogenation of 1-methyl-indole to octahydro-1-methyl-indole is highly exothermic, calculated to be around -223.0 to -226.4 kJ/mol. mdpi.com This process typically occurs in steps, with the initial hydrogenation of the five-membered ring being less exothermic than the subsequent hydrogenation of the benzene (B151609) ring. mdpi.com

Table 2: Thermodynamic Data for Hydrogenation of Indole (B1671886) Analogues

| Reaction | ΔHreaction (kJ/mol) | ΔHreaction per H₂ (kJ/mol(H₂)) | System | Reference |

| Dehydrogenation of Octahydro-1-methyl-indole | - | ~ +55.6 | Liquid Phase | researchgate.netmdpi.com |

| Hydrogenation of 1-methyl-indole to H4-MI | -103.4 | -51.7 | Liquid Phase | mdpi.com |

| Hydrogenation of H4-MI to Octahydro-1-methyl-indole | -123.0 | -61.5 | Liquid Phase | mdpi.com |

| Overall Hydrogenation of 1-methyl-indole | -223.0 | -55.75 | Liquid Phase | mdpi.com |

Reaction Rate Determination and Catalytic Efficiency Analysis

Free Radical Reactions Involving the Octahydro-1H-indene Scaffold

The octahydro-1H-indene scaffold and its unsaturated precursors can participate in free radical reactions, which are important in both synthesis and decomposition pathways. The interaction of indane with hydrogen atoms, for instance, primarily proceeds via H-atom-abstraction reactions. aip.org This process leads to the formation of indanyl radicals. aip.org

The less saturated precursor, indene, can undergo both H-atom-abstraction to yield the 1-indenyl radical (C₉H₇) and an H-atom-addition reaction to form a 1,2-dihydro-indene-3-yl radical (C₉H₉). aip.org These radical species are key intermediates in understanding the chemistry of polycyclic aromatic hydrocarbons (PAHs) in various environments.

The reactivity of this compound in free radical reactions, such as those with halogens, makes it a subject for studying reaction kinetics and mechanisms. smolecule.com For example, high-temperature bromination can lead to multiple brominated derivatives through a radical mechanism. smolecule.com Furthermore, the synthesis of some indene derivatives explicitly utilizes radical intermediates. The cobalt-catalyzed synthesis of 1H-indenes from o-cinnamyl N-tosylhydrazones proceeds through a cobalt(III)-carbene radical, which undergoes a controlled radical ring-closure process. researchgate.net

Mechanistic Studies of Bromination via Radical Pathways

The bromination of this compound, also known as trans-hydrindane (B1202327), through radical pathways is a significant reaction for the functionalization of this saturated bicyclic system. Mechanistic studies, particularly those involving high-temperature and photobromination, reveal a complex process governed by the principles of radical reactivity and thermodynamic stability.

The fundamental mechanism of radical bromination proceeds through a classic chain reaction involving three distinct stages: initiation, propagation, and termination. byjus.com

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond (Br-Br) to generate two bromine radicals (Br•). This process is typically induced by thermal energy (high temperature) or photochemical energy (UV light). researchgate.net

Propagation: This stage involves a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the this compound molecule, forming a molecule of hydrogen bromide (HBr) and a trans-octahydro-1H-indenyl radical. The stability of the resulting radical is a crucial factor in determining the regioselectivity of the reaction, with tertiary radicals being more stable and thus more readily formed than secondary or primary radicals. youtube.com In the second step, the newly formed carbon-centered radical reacts with a molecule of bromine (Br₂) to yield a brominated this compound and another bromine radical, which can then continue the chain reaction. numberanalytics.com

Termination: The chain reaction is terminated when two radicals combine. This can occur through the combination of two bromine radicals to reform Br₂, the combination of a bromine radical with a trans-octahydro-1H-indenyl radical to form a brominated product, or the combination of two trans-octahydro-1H-indenyl radicals. researchgate.net

Research on the high-temperature bromination of a mixture of cis- and this compound provides insight into the likely products formed from the trans isomer. umich.edu These studies indicate that the reaction is not a simple substitution but involves a series of sequential elimination and addition steps. The initial bromination is followed by the elimination of HBr to form an unsaturated intermediate. This intermediate then undergoes further allylic bromination and subsequent addition of bromine radicals. umich.edu This process leads to the formation of multiple brominated derivatives, with the final product distribution being largely governed by the thermodynamic stability of the isomers. umich.edu

The major products identified in these studies are isomeric tetrabromides, with a pentabromide and a tribromoindane also being formed. umich.eduresearchgate.net The thermodynamic stability of the resulting polybrominated compounds is a key factor influencing the product distribution, with sterically less hindered isomers being favored. umich.edu For instance, steric interactions between bromine atoms on the bicyclic ring system dictate that the isomers with these bulky substituents positioned as far apart as possible will be the predominant products. umich.edu

While detailed product yields for the radical bromination of pure this compound are not extensively documented, the findings from mixed-isomer studies provide a strong indication of the expected products. The regioselectivity is preserved to a significant extent, favoring the formation of the most thermodynamically stable polybrominated derivatives. umich.edu

Product Distribution in the High-Temperature Bromination of Octahydro-1H-indene

The following table summarizes the major products identified in the high-temperature bromination of octahydro-1H-indene. It is important to note that these results were obtained from a mixture of cis and trans isomers, but provide the best available model for the expected products from the trans isomer under these conditions.

| Product Type | Specific Products Identified | Observations |

| Tetrabromides | Three isomeric tetrabromides | These are the major products of the reaction. Their formation is dictated by thermodynamic stability, favoring isomers with minimal steric strain between bromine atoms. umich.edu |

| Pentabromide | One pentabromide isomer | Formed through sequential HBr elimination and further bromination reactions. umich.edu |

| Tribromoindane | One aromatic tribromide isomer | Also a result of sequential HBr elimination and subsequent bromination/aromatization. umich.edu |

Theoretical and Computational Chemistry of the Octahydro 1h Indene System

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in determining the fundamental properties of molecular systems. For trans-octahydro-1H-indene, these methods have been applied to accurately predict its geometry and energetic profile, offering a microscopic understanding that complements experimental data.

Geometry optimization is a fundamental computational procedure to locate the minimum energy structure of a molecule on its potential energy surface. For this compound and its derivatives, both Density Functional Theory (DFT) and ab initio methods are employed to achieve reliable molecular structures and energies. cnr.it

DFT methods, particularly those incorporating hybrid functionals like B3LYP, have proven to be a robust and computationally efficient approach. For instance, the B3LYP method combined with a 6-31G(d) polarized basis set has been utilized to perform geometry optimizations and calculate properties such as total energy (E) and Gibbs free energy (G°). nih.gov Such calculations are crucial for comparing the relative stabilities of different stereoisomers and conformers. nih.gov More advanced composite ab initio methods, like the G3MP2 theory, have also been systematically used for calculating the total enthalpies (H298) of C, H, O-containing molecules, including this compound. preprints.org This method is valued for providing theoretical enthalpies of formation that are in very good agreement with experimental values. preprints.org

The general workflow involves an initial conformational search, often using faster methods, followed by geometry optimization of the most stable conformers using higher-level theory. preprints.orgfigshare.com For example, a conformational analysis can be performed with a tool like CREST (conformer-rotamer ensemble sampling tool), followed by optimization with B3LYP/6-31g(d,p) to identify the most stable conformer, whose energy is then calculated using a high-accuracy method like G3MP2. preprints.org These calculations confirm that the trans-fused isomer of octahydro-1H-indene represents a distinct and stable energetic minimum.

Table 1: Calculated Thermodynamic Properties for this compound

| Method | Property | Value (kJ/mol) | Reference |

|---|---|---|---|

| G3MP2 | Standard Molar Enthalpy of Formation (Gas, 298.15 K) | -131.5 ± 4.1 | preprints.org |

| G3MP2 | Standard Molar Gibbs Energy of Formation (Gas, 298.15 K) | 65.1 | preprints.org |

The accuracy of computational methods is paramount for their predictive power. This compound (C9H16) has been included as an entry in benchmark datasets used to evaluate the performance of various composite thermochemistry models and density functional approximations. aip.org These studies compare the calculated standard formation enthalpies (ΔHf°) against reliable experimental values to gauge the accuracy of the theoretical models. aip.org

In a critical benchmarking study, the experimental gas-phase enthalpy of formation for this compound was reported as -31.43 kcal/mol. aip.org This value was used to test the accuracy of several computational methods. The results highlight the strengths and weaknesses of different approaches. For example, the G4 composite method showed a very small deviation, calculating the enthalpy at -31.48 kcal/mol. aip.org In contrast, some density functional approximations (DFAs) showed larger errors, underscoring the importance of selecting an appropriate method for accurate thermochemical predictions. aip.org These benchmarking efforts are crucial for refining existing computational protocols and developing new ones with improved accuracy and broader applicability in quantum thermochemistry. aip.org

Table 2: Benchmarking of Calculated Standard Enthalpy of Formation (ΔHf°) for this compound (kcal/mol)

| Method | Calculated ΔHf° | Deviation from Experimental (-31.43 kcal/mol) |

|---|---|---|

| Experimental | -31.43 | 0.00 |

| G4 | -31.48 | 0.05 |

| G4(MP2) | -31.51 | 0.08 |

| B3LYP-D3(BJ) | -30.67 | -0.76 |

| M06-2X | -29.01 | -2.42 |

| PBE0-D3(BJ) | -30.26 | -1.17 |

| ωB97X-V | -31.49 | 0.06 |

Data sourced from a critical benchmarking study. aip.org

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations

Conformational Analysis through Advanced Computational Methods

The flexibility of the five- and six-membered rings in the this compound system allows for various conformations. Advanced computational methods are essential to map the conformational landscape and understand the dynamic behavior of this molecule.

Potential energy surface (PES) scans are a powerful computational tool for exploring conformational space. unipr.it By systematically changing specific dihedral angles and calculating the corresponding energy, a PES scan can identify all stable conformers (local minima) and the transition states that connect them. For bicyclic systems like octahydro-1H-indene, this analysis is crucial for understanding the energy barriers between different chair and boat-like conformations of the six-membered ring and envelope or twist conformations of the five-membered ring. beilstein-journals.org

Computational studies on related systems have used methods like the M06-2X functional to map the PES and locate transition structures. beilstein-journals.orgresearchgate.net The conformational analysis of this compound and its derivatives often begins with a metadynamics simulation-based screening to generate a wide range of molecular conformations in the gas phase. preprints.orgfigshare.com The geometries of the identified conformers are then further optimized to find the lowest energy structures. figshare.com This process reveals that the energetics of different conformers can be quite close, often within a few kJ/mol, necessitating high-level calculations for accurate differentiation. preprints.org

While PES scans provide a static picture of the conformational landscape, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the vibrational and rotational motions of atoms, as well as conformational transitions. mdpi.com

For a molecule like this compound, MD simulations can reveal the pathways and timescales of conformational interconversions. These simulations can be performed "on the fly" using quantum mechanical methods (ab initio MD or DFT-based MD), where forces are calculated from electronic structure theory at each time step. nih.gov This approach, though computationally intensive, provides a highly accurate description of the dynamic processes. Such simulations can elucidate how the molecule explores its conformational space at different temperatures and can be used to calculate time-averaged properties, providing a more realistic picture of the molecule's behavior than static calculations alone. nih.govnih.gov

The surrounding environment, particularly the solvent, can significantly influence the stability and equilibrium of different conformers. thieme-connect.de Computational models are used to account for these solvation effects, which can alter the relative energies of conformers compared to the gas phase.

One common approach is the use of implicit solvent models, such as the reaction-field theory. rsc.org This theory models the solvent as a continuous dielectric medium and calculates the solvation energy based on the solute's dipole and quadrupole moments within a cavity in that medium. rsc.org The conformational free energy in solution is then evaluated, and it has been shown that the displacement of the molecular dipole and quadrupole from the center of the solute cavity can have a notable effect on the equilibrium. rsc.org For this compound, which is non-polar, these effects might be less pronounced than for substituted, polar derivatives. However, even for non-polar molecules, solvent-solute dispersion interactions can play a role in stabilizing certain conformations. More explicit models, where individual solvent molecules are included in the simulation, can also be used for a more detailed analysis, particularly for specific interactions like hydrogen bonding in protic solvents. researchgate.net

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Computational Spectroscopy for Structural Insights

Computational spectroscopy has emerged as an indispensable tool in modern chemistry, providing deep insights into molecular structure, conformation, and electronic properties. By simulating various types of spectra, researchers can predict and interpret experimental results, resolve structural ambiguities, and explore the properties of molecules that are difficult to study empirically. For the this compound system, computational methods are crucial for understanding its stereochemical and electronic characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The in silico prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), through quantum mechanical calculations offers a powerful complement to experimental data. nih.govnsf.gov These predictions are particularly valuable for distinguishing between complex stereoisomers and assigning signals in crowded spectra. nih.govarxiv.org

The standard methodology for predicting NMR chemical shifts involves Density Functional Theory (DFT). uni-bonn.de The process begins with the optimization of the molecule's geometry. For this compound, this would involve finding the lowest energy conformation of its fused ring system. Following geometry optimization, the NMR shielding tensors are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net The isotropic shielding constants (σ) obtained from these calculations are then converted into chemical shifts (δ) by referencing them against the computed shielding constant of a standard, usually Tetramethylsilane (TMS). researchgate.net

Excellent linear correlations between experimental and computationally derived chemical shifts can be achieved, often with mean absolute errors of less than 0.2 ppm for ¹H and 2.5 ppm for ¹³C, depending on the functional and basis set employed. nih.govnsf.gov

Similarly, spin-spin coupling constants (J-couplings), which provide critical information about the connectivity and dihedral angles between coupled nuclei, can be calculated. nih.gov The magnitude of three-bond coupling constants (³J) is strongly dependent on the dihedral angle, a relationship described by the Karplus equation. Computational models can accurately predict these values, aiding in the detailed conformational analysis of the cyclohexane (B81311) and cyclopentane (B165970) rings within the this compound framework.

Table 1: Representative Predicted vs. Experimental NMR Data for Saturated Bicyclic Systems

This table illustrates the typical accuracy of DFT calculations for predicting NMR parameters. Note: Specific computational data for the parent this compound is not widely published; this table is representative of results for similar structures.

| Parameter | Computational Method | Predicted Value | Typical Experimental Value |

| ¹H Chemical Shifts | B3LYP/6-31G(d), GIAO | 0.8 - 2.0 ppm | 0.9 - 1.9 ppm |

| ¹³C Chemical Shifts | B3LYP/6-31G(d), GIAO | 20 - 45 ppm | 22 - 42 ppm |

| ³J(H,H) Coupling | B3LYP/6-31G(d) | 2 - 12 Hz | 2 - 13 Hz |

Chiroptical spectroscopy provides information about a molecule's three-dimensional structure and is exclusively sensitive to chirality. This compound is a chiral molecule, existing as a pair of enantiomers: (3aR,7aR)- and (3aS,7aS)-octahydro-1H-indene. Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration of such compounds. encyclopedia.pub

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub VCD, its vibrational counterpart, does the same in the infrared region. The absolute configuration of a chiral molecule can be unambiguously determined by comparing its experimental ECD or VCD spectrum with the spectrum computationally simulated for one of the enantiomers. A recent study on brasilane A, a natural product containing the this compound core, utilized computational analysis of VCD spectra to revise its stereochemistry. researchgate.net This highlights the predictive power of chiroptical simulations in establishing the absolute configuration of complex molecules. researchgate.net

Prediction of NMR Chemical Shifts and Coupling Constants

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding and predicting the chemical reactivity of a molecule. uni-muenchen.de The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule, which helps in identifying the electron-rich and electron-poor regions. researchgate.net

The MEP is calculated by evaluating the force exerted on a positive test charge (a proton) at various points in the vicinity of the molecule. uni-muenchen.de These values are then mapped onto the molecular surface using a color scale:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and represent nucleophilic sites.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and represent electrophilic sites.

Green: Regions of intermediate or near-zero potential, characteristic of nonpolar areas.

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

| Color on MEP Surface | Electrostatic Potential | Electron Density | Predicted Reactivity |

| Red | Most Negative | High (Electron-Rich) | Site for Electrophilic Attack |

| Blue | Most Positive | Low (Electron-Poor) | Site for Nucleophilic Attack |

| Green | Intermediate/Neutral | Neutral | Low Reactivity |

| Yellow/Orange | Moderately Negative | Moderately High | Moderate Site for Electrophilic Attack |

| Light Blue | Moderately Positive | Moderately Low | Moderate Site for Nucleophilic Attack |

Role As a Synthetic Building Block and Scaffold in Complex Molecular Architecture Construction

Application in the Construction of Polycyclic Systems

The unique stereochemistry and conformational rigidity of the trans-fused ring system of octahydro-1H-indene make it an invaluable building block for constructing intricate molecular architectures. acs.org

The trans-octahydro-1H-indene skeleton is a valuable precursor for a variety of complex molecules due to its inherent reactivity, which allows for functionalization at multiple positions. smolecule.com This adaptability has made it a key intermediate in the synthesis of specialty chemicals and pharmaceuticals. smolecule.com A notable example is its application in the synthesis of derivatives used to produce trandolapril, a clinically significant antihypertensive drug. smolecule.com Furthermore, the core structure is utilized in chemical research to study reaction mechanisms and explore new synthetic pathways. High-temperature bromination reactions, for instance, have been investigated as a method for the functionalization of the saturated hydrocarbon framework. metu.edu.tr